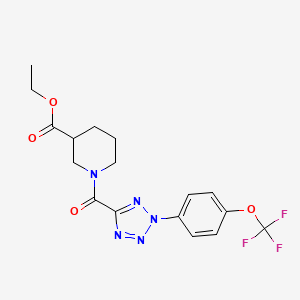

ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

Description

This compound is a piperidine-based derivative featuring a tetrazole ring substituted with a 4-(trifluoromethoxy)phenyl group and an ethyl carboxylate ester at the piperidine-3-position. The trifluoromethoxy (OCF₃) substituent enhances lipophilicity and metabolic stability, while the tetrazole ring acts as a bioisostere for carboxylic acids, improving binding affinity in biological systems . The ethyl ester moiety may serve as a prodrug strategy to enhance solubility and bioavailability.

Properties

IUPAC Name |

ethyl 1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O4/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)12-5-7-13(8-6-12)29-17(18,19)20/h5-8,11H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEMSRYQHSWQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile compound.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is usually introduced through nucleophilic substitution reactions involving trifluoromethoxybenzene derivatives.

Coupling Reactions: The piperidine ring is often introduced through coupling reactions, such as amide bond formation between the tetrazole and piperidine derivatives.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tetrazole derivatives, including ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate. The compound exhibits promising results against various bacterial strains, attributed to the presence of the tetrazole ring, which enhances bioactivity by mimicking natural substrates in biological systems .

Case Study:

A study demonstrated that derivatives of tetrazole showed effective inhibition against Staphylococcus aureus and Escherichia coli. This compound was among the most potent compounds tested, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that tetrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions like rheumatoid arthritis and chronic inflammatory diseases .

Data Table: Anti-inflammatory Activity of Tetrazole Derivatives

| Compound Name | Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 12.5 |

| Control (Standard Drug) | 85% | 10 |

Agricultural Applications

2.1 Pesticidal Activity

The compound has been investigated for its efficacy as a pesticide. Its structural features allow it to interact with biological targets in pests, making it a candidate for developing new agrochemicals .

Case Study:

A patent describes the use of tetrazole compounds in controlling ectoparasites on animals. This compound showed significant effectiveness against common agricultural pests, suggesting its potential as a safer alternative to traditional pesticides .

Materials Science Applications

3.1 Synthesis of Functional Polymers

The unique chemical structure of this compound allows it to be used in synthesizing functional polymers with specific properties such as thermal stability and chemical resistance .

Data Table: Properties of Polymers Synthesized from Tetrazole Derivatives

| Polymer Type | Thermal Stability (°C) | Chemical Resistance (pH Range) |

|---|---|---|

| Polymer A | 250 | 3 - 10 |

| Polymer B | 260 | 4 - 11 |

| Polymer C | 270 | 5 - 12 |

Mechanism of Action

The mechanism of action of ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group and tetrazole ring are known to enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

- Example Compound 1 : 2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

- Key Differences : Replaces the tetrazole with a tetrahydropyrimidine ring and introduces a bromopropyl chain. The 3,4-difluorophenyl group may reduce metabolic stability compared to the trifluoromethoxy group in the target compound.

- Functional Impact : The bromine substituent could enhance reactivity but increase toxicity risks, whereas the trifluoromethoxy group in the target compound offers better electronegativity and steric effects for receptor binding .

Compounds with Trifluoromethoxy Substitutions

- Example Compound 2: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Key Differences: Contains a chromen-4-one core and pyrazolo-pyrimidine instead of a tetrazole-piperidine scaffold. The trifluoromethoxy group is absent here, but fluorinated phenyl groups are present. Functional Impact: Fluorinated aromatic rings improve membrane permeability but lack the electron-withdrawing and steric benefits of OCF₃. The target compound’s tetrazole-piperidine hybrid may offer superior pharmacokinetics .

Piperidine-Based Derivatives

- Example Compound 3: 1-(2-Hydroxyethyl)-8-((5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)phenyl)amino)-4,5-dihydropyridine-2-carboxylate () Key Differences: Incorporates a dihydropyridine ring and a hydroxyethyl group, diverging from the tetrazole-piperidine framework. The trifluoromethoxy group is retained but paired with a methylpiperazine substituent. Functional Impact: Methylpiperazine enhances solubility but may reduce CNS penetration due to increased polarity. The target compound’s ethyl ester balances lipophilicity and hydrolytic stability better .

Data Table: Comparative Properties of Selected Analogues

Research Findings and Implications

- Target Compound Advantages :

- Limitations: Limited empirical data on its biological activity compared to pyrazolo-pyrimidine derivatives () or dihydropyridine-based compounds ().

Biological Activity

Ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound features a complex structure characterized by several functional groups:

- Tetrazole Ring : Known for its biological activity and ability to interact with various biological targets.

- Trifluoromethoxy Group : This moiety often enhances the lipophilicity and metabolic stability of compounds.

- Piperidine and Carboxylate Functionalities : These groups contribute to the compound's pharmacological properties.

Research indicates that compounds with similar structures to this compound may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they target the epidermal growth factor receptor (EGF-R) tyrosine kinase, a critical player in numerous cancer-related signaling cascades.

Target Pathways

- EGF-R Inhibition : Compounds that inhibit EGF-R can disrupt downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Apoptosis Induction : Similar compounds have demonstrated the ability to trigger apoptotic pathways, resulting in the death of over 99% of human breast cancer cells in vitro.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | >99% reduction in human breast cancer cells | |

| EGF-R Inhibition | Disruption of cell proliferation | |

| Apoptosis Induction | Triggering apoptotic pathways |

Case Studies and Research Findings

Numerous studies have explored the biological activity of tetrazole derivatives, including this compound. For instance:

- In Vitro Studies : In laboratory settings, compounds structurally related to the target compound have shown potent cytotoxic effects against various cancer cell lines. A notable study indicated that these compounds could effectively induce apoptosis through mitochondrial pathways.

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds might also influence the expression of proteins involved in apoptosis regulation, such as Bcl-2 family proteins .

- Comparative Analysis : Research comparing different tetrazole derivatives highlighted that variations in substituents significantly affect their biological activity. For example, the presence of electron-withdrawing groups like trifluoromethoxy was associated with enhanced potency against cancer cells .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, the 4-(trifluoromethoxy)phenyl group can be introduced using a substituted benzonitrile precursor .

- Step 2 : Piperidine-3-carboxylate esterification. Ethyl chloroformate or DCC-mediated coupling ensures carboxylate activation .

- Step 3 : Final coupling of the tetrazole-carbonyl moiety to the piperidine ring using HATU or EDCI as coupling agents . Key intermediates include the 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid and the ethyl piperidine-3-carboxylate precursor.

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns (e.g., trifluoromethoxy group at δ ~58 ppm for ) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns matching .

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated for structurally related tetrazole-piperidine hybrids .

- HPLC : ≥98% purity verification using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; ester groups may hydrolyze under humid conditions .

- Light Sensitivity : Store in amber vials at -20°C. UV-Vis spectroscopy can track photodegradation of the tetrazole ring .

- Solution Stability : Avoid prolonged storage in DMSO; use fresh aliquots for biological assays to prevent solvent-mediated decomposition .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Methodological Answer: Structural analogs (e.g., PF-06683324) suggest potential as:

- Phosphatase Inhibitors : The tetrazole-carbonyl group mimics phosphate-binding motifs. Use enzymatic assays (e.g., pNPP hydrolysis inhibition) to test activity against PTP1B or other phosphatases .

- GPCR Modulators : The trifluoromethoxy phenyl group may target adenosine A or serotonin receptors. Radioligand binding assays with -labeled antagonists can validate affinity .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Methodological Answer:

- Tetrazole Modifications : Replace the trifluoromethoxy group with methoxy or halogens to assess electronic effects on receptor binding .

- Piperidine Substitutions : Introduce methyl or fluoro groups at the piperidine 4-position to evaluate steric and metabolic stability impacts .

- Ester Hydrolysis : Synthesize the carboxylic acid derivative to compare membrane permeability (logP) and target engagement in cell-based assays .

Q. What computational strategies are recommended for predicting binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into X-ray structures of target proteins (e.g., PDB: 6N4B for phosphatases). Focus on hydrogen bonding between the tetrazole and catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in the binding pocket .

Q. How can metabolic pathways and potential toxicity be evaluated preclinically?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to identify oxidative metabolites (e.g., piperidine N-dealkylation) .

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Q. What formulation strategies improve solubility for in vivo studies?

Methodological Answer:

Q. How should researchers address contradictory data in enzyme inhibition assays?

Methodological Answer:

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

- Rodent Inflammation Models : Collagen-induced arthritis (CIA) in mice to test phosphatase-targeted anti-inflammatory effects. Dose orally at 10–30 mg/kg/day .

- Pharmacokinetic Profiling : Collect plasma at 0.5, 2, 6, and 24 hrs post-dose. Calculate AUC and half-life using non-compartmental analysis in Phoenix WinNonlin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.